4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide
Description
4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzooxazepine core fused with a substituted benzenesulfonamide moiety. Its synthesis likely involves multi-step reactions, including amide coupling (as seen in analogous sulfonamide syntheses ) and heterocyclic ring formation. The compound’s isopentyl and ethoxy substituents suggest enhanced lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-ethoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5S/c1-7-31-22-11-9-20(14-18(22)4)33(29,30)26-19-8-10-23-21(15-19)27(13-12-17(2)3)24(28)25(5,6)16-32-23/h8-11,14-15,17,26H,7,12-13,16H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYKLDHOUHCBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is a novel compound with a complex structure that places it within the realm of sulfonamide derivatives. These compounds have historically been recognized for their diverse biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H34N2O5S |
| Molecular Weight | 474.62 g/mol |
| CAS Number | 922134-25-6 |
The biological activity of this compound is hypothesized to involve interactions with various biological targets such as enzymes and receptors. Sulfonamides are known to inhibit enzymes involved in inflammatory pathways and microbial growth. The specific mechanisms for this compound require further investigation through pharmacological studies to validate its efficacy and safety.
Antimicrobial Properties
Research indicates that sulfonamides possess significant antimicrobial properties. The compound's structure suggests potential activity against bacterial pathogens by inhibiting dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This mechanism is similar to that of traditional sulfonamide antibiotics.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound may stem from its ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are crucial in the conversion of arachidonic acid into prostaglandins, which mediate inflammation. Preliminary studies suggest that modifications in the sulfonamide group can enhance anti-inflammatory effects.
Case Studies
- In vitro Studies : Initial in vitro studies have shown that derivatives of benzenesulfonamides exhibit significant inhibition against various bacterial strains. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL.
- Animal Models : In animal models of inflammation, compounds similar to this compound have shown reduced inflammatory markers when administered at therapeutic doses.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
| Study Type | Findings |
|---|---|
| In vitro | Significant antimicrobial activity against Gram-positive bacteria. |
| In vivo | Reduced paw edema in rat models indicating anti-inflammatory effects. |
| Mechanistic Studies | Potential inhibition of COX enzymes leading to decreased prostaglandin levels. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
The compound’s structural complexity necessitates advanced comparison methods. Computational similarity metrics, such as the Tanimoto coefficient (based on MACCS or Morgan fingerprints) and Dice index , are widely used to quantify molecular similarity . For example:
Key Observations :
- The target compound exhibits low similarity (<0.65) to simpler sulfonamides (e.g., isoxazole-linked derivatives ), likely due to its fused benzooxazepine ring and branched alkyl substituents.
- Graph-based comparison methods, though computationally intensive, may better capture its stereoelectronic features compared to fingerprint-based metrics .
Functional Group-Driven Comparisons
- Sulfonamide Group : The sulfonamide moiety is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase). However, the target compound’s ethoxy and isopentyl groups may sterically hinder binding compared to smaller analogs .
- Benzooxazepine Core : Similar fused heterocycles (e.g., benzodiazepines) are associated with CNS activity, but the 4-oxo group in this compound may alter reactivity or target specificity .
Bioactivity Correlation
Evidence suggests that structurally similar compounds cluster by bioactivity profiles . For instance:
- N-(5-methylisoxazol-3-yl) sulfonamide derivatives (Tanimoto ~0.62) show antimicrobial activity via folate pathway inhibition .
- Diazenyl-linked sulfonamides (Tanimoto ~0.45) demonstrate metal-binding properties, relevant to catalytic or diagnostic applications .
Physicochemical Properties
Lumping strategies group compounds with shared properties (e.g., logP, solubility) :
Implications : Higher logP and molecular weight suggest improved tissue penetration but reduced aqueous solubility compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
